N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine
Description
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a dimethylamine moiety at position 2. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic system, contributing to diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14(2)10-13-12-9(15-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGKAVHQHCUMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901103638 | |
| Record name | 5-(4-chlorophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901103638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4469-02-7 | |
| Record name | 5-(4-chlorophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901103638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine typically involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide by reacting with hydrazine hydrate.
Cyclization: The hydrazide is treated with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Coupling Reaction: Finally, the oxadiazole derivative is coupled with dimethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The dimethylamine group can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxadiazole ring .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine, a chemical compound with the molecular formula and a molecular weight of 223.66 g/mol, has several applications in scientific research . This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and pharmaceutical applications .
Chemical Properties and Structure
This compound has the following structural features :
- IUPAC Name : 5-(4-chlorophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
- InChI : InChI=1S/C10H10ClN3O/c1-14(2)10-13-12-9(15-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3
- SMILES : CN(C)C1=NN=C(O1)C2=CC=C(C=C2)Cl
Research Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, research indicates the broader applications of oxadiazole derivatives in various fields:
- Drug Discovery : Oxadiazole derivatives, including 1,2,4-oxadiazoles, have shown potential in drug discovery . They exhibit a range of biological activities, such as inhibiting human carbonic anhydrases and demonstrating anticancer activity . Certain oxadiazoles have shown effectiveness against cancerous cell lines like SK-MEL-2 and PANC-1, with some arresting cell cycles at the G0-G1 phase .
- Antimicrobial Activity : N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide have demonstrated antimicrobial activity .
- Antitubercular Agents : Research has explored the synthesis and antitubercular activity of novel N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] compounds, indicating their potential in developing new antitubercular agents .
- Material Science : Oxadiazole derivatives are used for electronic properties and radical scavenging activity .
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to interfere with the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity: Pyridin-2-amine Derivatives
Compounds such as N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c/1c) exhibit selective anticancer activity against the HOP-92 non-small cell lung cancer cell line at 10 µM . The pyridin-2-amine group likely enhances π-π stacking and hydrogen-bonding interactions with cellular targets.
Antimicrobial Activity: Sulfanyl Acetamide Derivatives
N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (e.g., 6f) demonstrate potent antimicrobial activity, with compound 6f showing broad-spectrum efficacy against bacterial and fungal strains . The sulfanyl acetamide group introduces thiol-mediated reactivity and increased polarity, which may enhance microbial membrane disruption. The dimethylamine substituent, while basic, lacks the thiol functionality, suggesting divergent mechanisms of action.
Physicochemical Properties: Cyclopentanamine and Urea Derivatives
- N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride () features a bulky cyclopentyl group, which may improve lipid membrane penetration but reduce aqueous solubility compared to dimethylamine .
Structural and Functional Analysis
Substituent Effects on Bioactivity
| Compound Class | Key Substituent | Biological Activity | Notable Features |
|---|---|---|---|
| Target Compound | N,N-dimethylamine | Not reported | High solubility, moderate steric bulk |
| Pyridin-2-amine derivatives | Pyridine ring | Anticancer (HOP-92) | Enhanced π-π interactions, selectivity |
| Sulfanyl acetamides | Thiol-acetamide | Antimicrobial | Thiol reactivity, membrane disruption |
| Urea derivatives | Urea | Unspecified | Strong hydrogen-bonding capacity |
Electronic and Steric Considerations
- Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize the oxadiazole ring, enhancing metabolic resistance and interaction with electron-rich biological targets.
- Dimethylamine vs. pyridin-2-amine : The latter’s aromatic system increases planarity and target binding, while dimethylamine offers conformational flexibility and improved solubility.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity based on various studies, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₈ClN₄O
- Molecular Weight : 254.696 g/mol
- CAS Number : 89335-12-6
The compound features a chlorophenyl group attached to a 1,3,4-oxadiazole ring, which is known for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit antimicrobial properties. For instance, compounds derived from oxadiazoles have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The structure-activity relationship indicates that modifications to the oxadiazole ring can enhance efficacy against resistant strains of bacteria .
Table 1: Antitubercular Activity of Oxadiazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| 1a | 7.80 | 2.00 | 13.59 |
| 1b | 15.60 | 15.60 | 4.61 |
| 1c | 31.25 | 31.25 | 2.18 |
Antiviral Activity
Compounds similar to this compound have shown antiviral activity against human adenoviruses (HAdV). The mechanism involves interference with viral DNA replication processes, making these compounds potential candidates for antiviral drug development .
Anticancer Properties
Oxadiazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase cleavage .
Table 2: Anticancer Activity of Selected Oxadiazole Derivatives
| Compound | IC₅₀ (μM) in MCF-7 Cells | Mechanism of Action |
|---|---|---|
| 17a | 0.65 | Induction of apoptosis |
| 17b | 2.41 | Cell cycle arrest at G0-G1 phase |
Antioxidant Activity
The antioxidant properties of oxadiazole derivatives have also been studied, revealing their potential as radical scavengers. These compounds demonstrate a single electron transfer mechanism that contributes to their antioxidant capacity .
Case Study: Synthesis and Evaluation of Antitubercular Activity
A study synthesized several nitro-substituted oxadiazole derivatives and evaluated their activity against Mycobacterium tuberculosis. The results indicated that compounds with specific electronic distributions exhibited enhanced inhibitory effects compared to traditional treatments .
Case Study: Evaluation Against Human Adenoviruses
In another study focusing on antiviral properties, several oxadiazole derivatives were tested for their ability to inhibit HAdV replication. Compounds showed significant potency with low cytotoxicity profiles, suggesting their therapeutic potential in treating viral infections .
Q & A
Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine, and what critical parameters influence yield?
The synthesis typically involves:
- Esterification : 4-Chlorobenzoic acid is esterified with methanol (H₂SO₄ catalyst) to form methyl 4-chlorobenzoate .
- Hydrazination : The ester reacts with hydrazine hydrate to yield 4-chlorophenylhydrazide.
- Oxadiazole Formation : Treatment with cyanogen bromide (BrCN) in methanol produces 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
- Coupling : Reaction with 3-(methylsulfanyl)benzoyl chloride in dry THF under NaH yields the final product. Key parameters : Solvent purity (e.g., anhydrous THF), reaction temperature (0–5°C for coupling), and stoichiometric ratios (1:1.2 amine:acyl chloride) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Single-crystal XRD : Used to confirm bond lengths (e.g., C–N bonds in oxadiazole: ~1.31 Å) and dihedral angles (e.g., 4-chlorophenyl vs. oxadiazole plane: 12.7°) .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Methyl groups on dimethylamine appear as singlets (δ ~2.8 ppm for ¹H; δ ~40 ppm for ¹³C).
- IR : Oxadiazole ring C=N stretching at ~1600–1650 cm⁻¹ .
Advanced Research Questions
Q. What methodologies are employed to evaluate its biological activity, and how are contradictory results resolved?
- Antiproliferative Assays : MTT assays (e.g., NCI-60 cell lines) at 10 μM concentration show mean growth inhibition >95% for analogs like N-{[5-(4-chlorophenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine .
- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Resolving Contradictions : Cross-validation using orthogonal assays (e.g., ATP-based viability vs. MTT) and controlling variables like solvent (DMSO ≤0.1% v/v) or cell passage number .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Oxadiazole Modifications : Replacing the 4-chlorophenyl group with 3,4-dimethoxyphenyl increases hydrophobicity, enhancing blood-brain barrier penetration .
- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) to the benzamide moiety improves antitumor efficacy (IC₅₀ reduction from 12 μM to 4.5 μM) .
- Data-Driven Design : QSAR models using descriptors like logP and polar surface area predict bioavailability .
Q. What computational approaches elucidate its mechanism of action?
- Molecular Docking : The oxadiazole ring interacts with EGFR kinase (PDB: 1M17) via π-π stacking (Tyr-869) and hydrogen bonding (Met-769) .
- MD Simulations : Stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) validates binding modes .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
